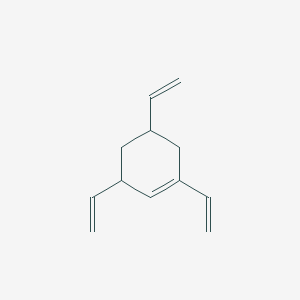
2-(Naphthalen-1-yl)-3,6-dinitro-2H-1-benzopyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Naphthalen-1-yl)-3,6-dinitro-2H-1-benzopyran is a synthetic organic compound that belongs to the class of naphthopyrans Naphthopyrans are known for their photochromic properties, meaning they can change color when exposed to light
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-1-yl)-3,6-dinitro-2H-1-benzopyran typically involves the reaction of naphthalene derivatives with benzopyran precursors. One common method includes the nitration of naphthalene to form 1-nitronaphthalene, followed by further nitration to obtain 1,3-dinitronaphthalene. This intermediate is then reacted with a benzopyran derivative under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-(Naphthalen-1-yl)-3,6-dinitro-2H-1-benzopyran can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
2-(Naphthalen-1-yl)-3,6-dinitro-2H-1-benzopyran has several scientific research applications:
Chemistry: Used as a photochromic material in the development of smart coatings and sensors.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential use in drug delivery systems due to its photoresponsive properties.
Industry: Utilized in the production of photochromic lenses and other light-sensitive materials.
Mecanismo De Acción
The mechanism of action of 2-(Naphthalen-1-yl)-3,6-dinitro-2H-1-benzopyran involves its photochromic behavior. Upon exposure to UV light, the compound undergoes a reversible structural change, leading to a change in color. This process involves the cleavage of the C(sp³)-O bond in the pyran ring, forming transoid-cis (TC) and transoid-trans (TT) forms. The TC form reverts to the original structure in the dark, while the TT form reverts more slowly .
Comparación Con Compuestos Similares
Similar Compounds
Naphthopyrans: Other naphthopyrans with different substituents on the naphthalene or benzopyran rings.
Spiropyrans: Compounds with similar photochromic properties but different structural frameworks.
Chromenes: A broader class of compounds that includes naphthopyrans and spiropyrans.
Uniqueness
2-(Naphthalen-1-yl)-3,6-dinitro-2H-1-benzopyran is unique due to its specific substitution pattern, which imparts distinct photochromic properties. The presence of nitro groups enhances its photoresponsiveness and stability, making it particularly useful in applications requiring precise control of light-induced changes .
Propiedades
Número CAS |
106202-46-4 |
|---|---|
Fórmula molecular |
C19H12N2O5 |
Peso molecular |
348.3 g/mol |
Nombre IUPAC |
2-naphthalen-1-yl-3,6-dinitro-2H-chromene |
InChI |
InChI=1S/C19H12N2O5/c22-20(23)14-8-9-18-13(10-14)11-17(21(24)25)19(26-18)16-7-3-5-12-4-1-2-6-15(12)16/h1-11,19H |
Clave InChI |
WKRJNAAJLPXKAX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2C3C(=CC4=C(O3)C=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


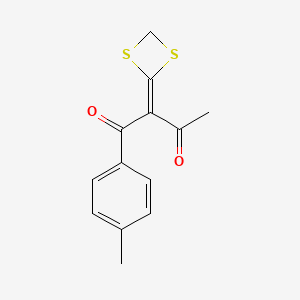
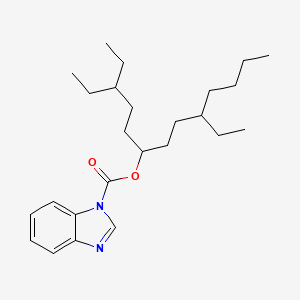

![6-[(Prop-2-en-1-yl)oxy]naphthalen-2-ol](/img/structure/B14335071.png)
![(4-Bromophenyl)[4-(dimethylamino)phenyl]methanone](/img/structure/B14335080.png)

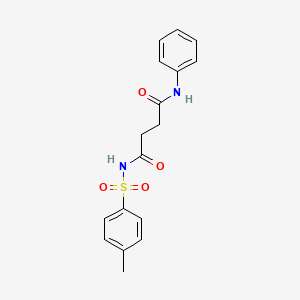
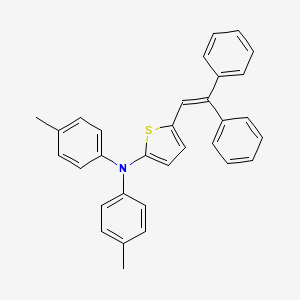
![1-(2-{[1-(Naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]amino}-2-oxoethyl)pyridin-1-ium chloride](/img/structure/B14335097.png)


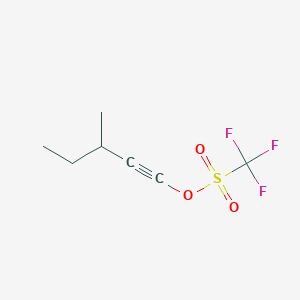
![2-Oxa-3-phosphabicyclo[2.2.2]oct-5-ene](/img/structure/B14335130.png)
